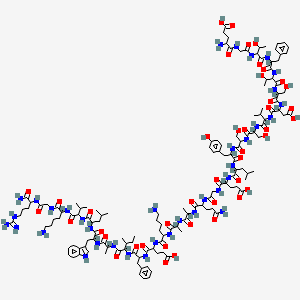
Egtftsdvssylegqaakefiawlvkgr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 (9-36) amide is a metabolite of glucagon-like peptide-1 (7-36) amide, which is an incretin hormone released from intestinal L cells in response to nutrient ingestion. While glucagon-like peptide-1 (7-36) amide is known for its insulinotropic action, glucagon-like peptide-1 (9-36) amide was initially considered biologically inactive. recent studies have shown that it possesses significant biological activities, including neuroprotective and anti-inflammatory effects .
準備方法
Glucagon-like peptide-1 (9-36) amide is primarily produced through the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-4. This enzyme-mediated reaction occurs rapidly in vivo, converting the active form of glucagon-like peptide-1 into its metabolite . Industrial production methods typically involve recombinant DNA technology to produce glucagon-like peptide-1 (7-36) amide, followed by enzymatic conversion to glucagon-like peptide-1 (9-36) amide .
化学反応の分析
Glucagon-like peptide-1 (9-36) amide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reactive oxygen species, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can occur under specific conditions, although they are less common for this peptide.
Substitution: Substitution reactions can involve the replacement of specific amino acid residues within the peptide chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Glucagon-like peptide-1 (9-36) amide has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying enzymatic cleavage and peptide stability.
Biology: The peptide is studied for its role in cellular signaling and metabolic regulation.
Medicine: Glucagon-like peptide-1 (9-36) amide has shown potential in neuroprotection, anti-inflammatory effects, and cardiovascular protection. .
作用機序
Glucagon-like peptide-1 (9-36) amide exerts its effects through several molecular targets and pathways:
Neuroprotection: It activates signaling pathways that reduce oxidative stress and inflammation in neuronal cells.
Metabolic Regulation: It influences glucose homeostasis by modulating insulin and glucagon secretion.
類似化合物との比較
Glucagon-like peptide-1 (9-36) amide is compared with other similar compounds, such as:
Glucagon-like peptide-1 (7-36) amide: The parent compound known for its insulinotropic action.
Glucagon-like peptide-1 (28-36) amide: Another metabolite with distinct biological activities.
Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.
The uniqueness of glucagon-like peptide-1 (9-36) amide lies in its ability to exert significant biological effects despite being initially considered inactive. Its neuroprotective and cardioprotective properties distinguish it from other glucagon-like peptide-1 metabolites .
特性
分子式 |
C140H214N36O43 |
|---|---|
分子量 |
3089.4 g/mol |
IUPAC名 |
4-amino-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148) |
InChIキー |
WPNGPBPCQMDAAD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


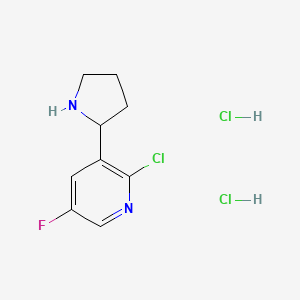
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)


![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
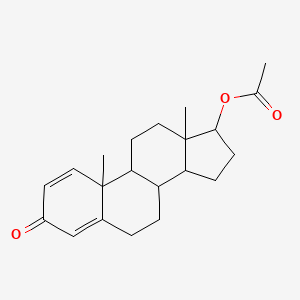

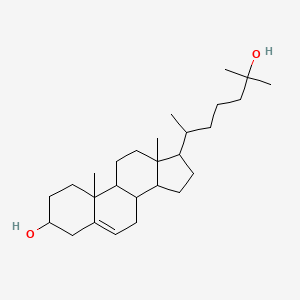
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
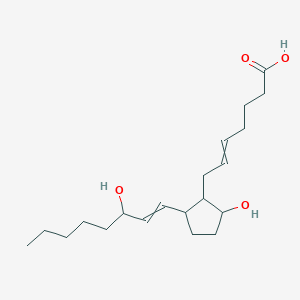
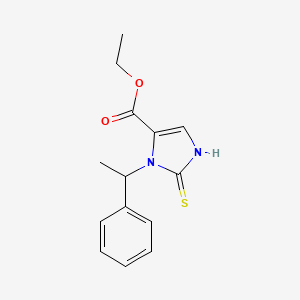
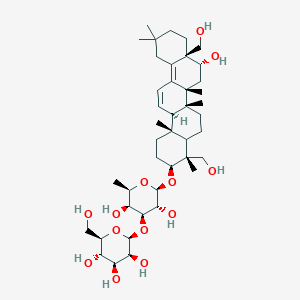
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
